![molecular formula C12H16BrNO3S2 B2592576 2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1448122-50-6](/img/structure/B2592576.png)
2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . Thiophene is a heterocyclic compound with unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .
Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are of great interest because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . Thiophene is a heterocyclic compound with unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .
Scientific Research Applications
- Safety Considerations : As an organosilicon compound, handling precautions include wearing appropriate personal protective equipment and avoiding inhalation, skin contact, and ingestion .
- Synthetic Strategy : The first step should be nitration (introducing the nitro group), followed by bromination. The conversion of the nitro group to an amine (if needed) must occur last due to ortho/para directing effects .
Organic Synthesis and Silane Reagents
Electrophilic Aromatic Substitution (EAS)
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-N-(3-methoxypropyl)benzenesulphonamide, suggests that it should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .
properties
IUPAC Name |
2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S2/c1-17-12(6-7-18-9-12)8-14-19(15,16)11-5-3-2-4-10(11)13/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUAODKDJVVASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide |
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